molecular formula C15H12ClN5O B5323101 2-chloro-N-(4-methyl-2-pyridinyl)-4-(4H-1,2,4-triazol-4-yl)benzamide

2-chloro-N-(4-methyl-2-pyridinyl)-4-(4H-1,2,4-triazol-4-yl)benzamide

Cat. No. B5323101
M. Wt: 313.74 g/mol
InChI Key: STVBQMJTGYYBHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-(4-methyl-2-pyridinyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound has been found to exhibit promising properties that can be utilized in the development of new drugs and therapies for various diseases.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-methyl-2-pyridinyl)-4-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. It may also act by modulating the activity of neurotransmitters in the brain, which can help to alleviate the symptoms of neurodegenerative disorders.
Biochemical and physiological effects:
The biochemical and physiological effects of this compound are still being studied. However, it has been found to exhibit potent antibacterial and antifungal activities. It has also been found to exhibit antitumor activity in various cancer cell lines. In addition, this compound has been found to have potential neuroprotective effects, which may be useful in the treatment of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

The advantages of using 2-chloro-N-(4-methyl-2-pyridinyl)-4-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments include its potent antibacterial, antifungal, and antitumor activities. It also exhibits potential neuroprotective effects, which can be useful in the development of new therapies for neurodegenerative disorders. However, the limitations of using this compound in lab experiments include its complex synthesis process and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for research on 2-chloro-N-(4-methyl-2-pyridinyl)-4-(4H-1,2,4-triazol-4-yl)benzamide. One direction is to further investigate its mechanism of action and its potential use in the treatment of neurodegenerative disorders. Another direction is to explore its potential use in the development of new antibacterial, antifungal, and antitumor drugs. Additionally, future research could focus on the synthesis of analogs of this compound to optimize its properties and enhance its therapeutic potential.

Synthesis Methods

The synthesis of 2-chloro-N-(4-methyl-2-pyridinyl)-4-(4H-1,2,4-triazol-4-yl)benzamide involves the reaction of 4-(4H-1,2,4-triazol-4-yl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-methyl-2-pyridinylamine to form the desired compound. The overall process involves several steps and requires expertise in organic synthesis.

Scientific Research Applications

2-chloro-N-(4-methyl-2-pyridinyl)-4-(4H-1,2,4-triazol-4-yl)benzamide has been extensively studied in scientific research for its potential applications in the treatment of various diseases. This compound has been found to exhibit antibacterial, antifungal, and antitumor activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

2-chloro-N-(4-methylpyridin-2-yl)-4-(1,2,4-triazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN5O/c1-10-4-5-17-14(6-10)20-15(22)12-3-2-11(7-13(12)16)21-8-18-19-9-21/h2-9H,1H3,(H,17,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STVBQMJTGYYBHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(C=C(C=C2)N3C=NN=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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